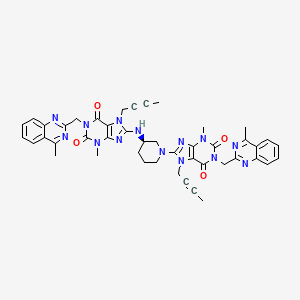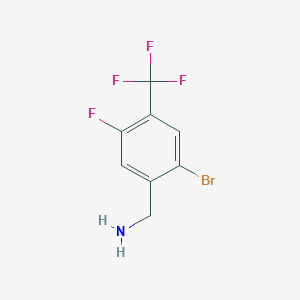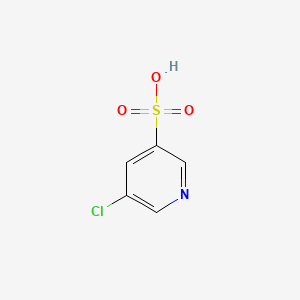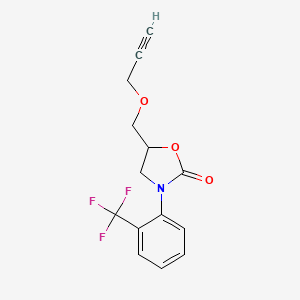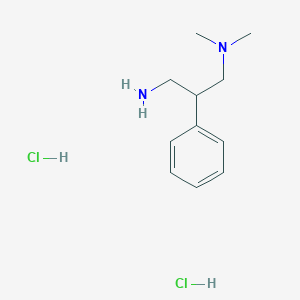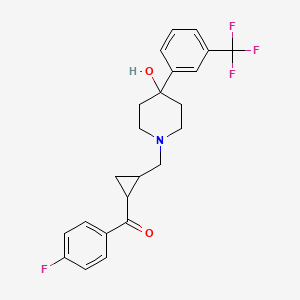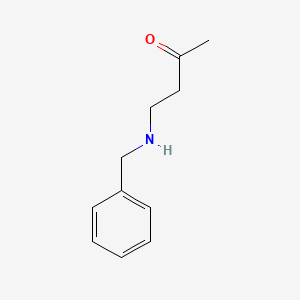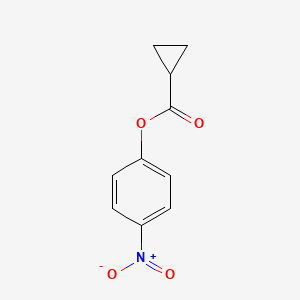
Cyclopropanecarboxylic acid, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 4-nitrophenyl ester is an organic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.1828 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group, which is further esterified with a 4-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxylic acid, 4-nitrophenyl ester can be synthesized through the esterification of cyclopropanecarboxylic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the 4-nitrophenyl group.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted cyclopropanecarboxylic acid derivatives.
Hydrolysis: Cyclopropanecarboxylic acid and 4-nitrophenol.
Reduction: Cyclopropanecarboxylic acid, 4-aminophenyl ester.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 4-nitrophenyl ester is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: In the study of enzyme kinetics and mechanisms, where it serves as a substrate for esterases and other enzymes.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid, 4-nitrophenyl ester involves its interaction with nucleophiles, leading to the cleavage of the ester bond. The 4-nitrophenyl group acts as a good leaving group, facilitating nucleophilic attack on the carbonyl carbon of the ester. This reaction is commonly utilized in enzymatic studies to investigate the activity of esterases and other hydrolytic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid, 4-nitrophenyl ester: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Cyclohexanecarboxylic acid, 4-nitrophenyl ester: Contains a cyclohexane ring, leading to different steric and electronic properties.
Uniqueness
Cyclopropanecarboxylic acid, 4-nitrophenyl ester is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for the study of strained ring systems and their reactivity.
Propriétés
Numéro CAS |
26050-99-7 |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
(4-nitrophenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C10H9NO4/c12-10(7-1-2-7)15-9-5-3-8(4-6-9)11(13)14/h3-7H,1-2H2 |
Clé InChI |
KYHAMGAANHSNPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



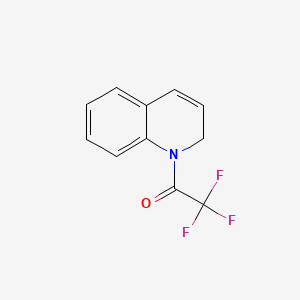
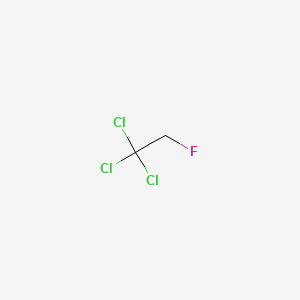
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
